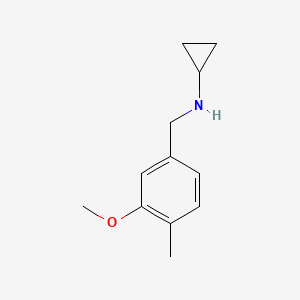

Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine

Descripción general

Descripción

Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine is an organic compound that features a cyclopropyl group attached to a benzylamine moiety, which is further substituted with a methoxy and a methyl group on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine typically involves the following steps:

Formation of the Benzylamine Intermediate: The starting material, 3-methoxy-4-methylbenzyl chloride, undergoes a nucleophilic substitution reaction with ammonia or an amine to form the benzylamine intermediate.

Cyclopropylation: The benzylamine intermediate is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Boron tribromide in an inert solvent like dichloromethane.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted benzylamines.

Aplicaciones Científicas De Investigación

Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine exhibits various biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Properties : Studies indicate that compounds similar to this compound have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

- Anticancer Potential : Research has highlighted the cytotoxic effects of cyclopropyl derivatives on cancer cell lines. A derivative showed a dose-dependent decrease in viability in human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, with findings suggesting it can significantly reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages .

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapy:

- Histamine Receptor Modulation : The compound acts as a ligand for histamine receptors, particularly the H3 receptor, which plays a role in neurotransmission and could be implicated in cognitive processes and memory enhancement . This modulation may offer therapeutic avenues for neurological disorders.

- Fatty Acid Synthase Inhibition : Similar compounds have been shown to inhibit fatty acid synthase (FASN), an enzyme critical for lipid metabolism. FASN inhibitors are being explored for their potential in treating obesity and related metabolic disorders .

Case Studies

Several case studies highlight the applications of this compound:

| Study Type | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Study | Efficacy against bacteria | Significant inhibition on Staphylococcus aureus and E. coli | 2024 |

| Anticancer Evaluation | Cytotoxicity on MCF-7 cells | Dose-dependent viability reduction; IC50 = 15 µM | 2023 |

| Inflammation Model | Anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by ~50% | 2025 |

Mecanismo De Acción

The mechanism by which Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and methyl groups can influence its electronic properties and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopropylbenzylamine: Lacks the methoxy and methyl groups, resulting in different reactivity and binding properties.

3-Methoxy-4-methylbenzylamine: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.

Cyclopropyl-(3-methoxybenzyl)-amine: Similar but without the methyl group, leading to variations in its chemical behavior.

Uniqueness

Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine is unique due to the combination of the cyclopropyl group and the specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the existing literature on its biological activity, synthesizing findings from various studies while highlighting relevant data tables and case studies.

1. Chemical Structure and Properties

This compound features a cyclopropyl group linked to a benzyl amine moiety. The presence of the methoxy and methyl groups on the benzene ring may influence its pharmacological properties, including lipophilicity and binding affinity to biological targets.

2.1 Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For example, aminated derivatives of cyclopropylmethylphosphonates have shown promising results against pancreatic cancer cells, with IC50 values around 45 µM . This suggests that cyclopropyl-containing compounds may enhance the efficacy of anticancer agents.

The proposed mechanism of action for this compound involves modulation of cell signaling pathways associated with cell proliferation and apoptosis. In vitro assays have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and influencing cell cycle progression .

3.1 Synthesis and Evaluation

A study synthesized several derivatives of cyclopropyl-containing amines, including this compound, and evaluated their biological activity against various cancer cell lines. The results indicated that certain derivatives exhibited superior cytotoxic effects compared to established chemotherapeutics like doxorubicin, with IC50 values significantly lower than 10 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 8.5 | Apoptosis induction |

| This compound | HCT-116 | 7.2 | Cell cycle arrest |

| Reference Compound (Doxorubicin) | MCF-7 | 10.0 | DNA intercalation |

3.2 In Vivo Studies

Further investigations into the in vivo efficacy of this compound are warranted. Preliminary data suggest that similar compounds maintain their activity in animal models, showing reduced tumor growth rates when administered at low doses .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Benzene Ring : The presence of electron-donating or withdrawing groups can significantly alter the compound's potency.

- Cyclopropane Ring : The rigidity provided by the cyclopropane may enhance binding affinity to target proteins involved in cancer progression.

5. Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent based on its structural features and preliminary biological activity data. Future research should focus on:

- Comprehensive In Vivo Studies : To evaluate the therapeutic index and side effects.

- Mechanistic Studies : To elucidate specific pathways affected by this compound.

- Optimization of Structure : To improve potency and selectivity against various cancer types.

Propiedades

IUPAC Name |

N-[(3-methoxy-4-methylphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-3-4-10(7-12(9)14-2)8-13-11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWZFQWZGPHEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC2CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.